molecular formula C19H24N2OS B5581552 2-[(1-methyl-1H-indol-3-yl)thio]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide

2-[(1-methyl-1H-indol-3-yl)thio]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide

Cat. No.: B5581552
M. Wt: 328.5 g/mol
InChI Key: OWAMAHGVJHOUTH-DZKIICNBSA-N
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Description

2-[(1-methyl-1H-indol-3-yl)thio]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide is a useful research compound. Its molecular formula is C19H24N2OS and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.16093457 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Material Science

  • A study on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks in air atmosphere emphasizes the role of similar compounds in developing advanced materials with improved thermal stability and robust polymer/filler networks (Batibay et al., 2020).

Medicinal Chemistry

  • The synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlight the potential therapeutic applications of structurally related compounds. One derivative showed selective cytotoxicity against human lung adenocarcinoma cells, emphasizing the importance of such compounds in the development of new anticancer drugs (Evren et al., 2019).

Antioxidant and Antibacterial Activities

  • Research on the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrates the significance of indole-based compounds in generating potential antioxidant agents. Some derivatives exhibited considerable antioxidant activity, suggesting their role in developing new antioxidant therapies (Gopi & Dhanaraju, 2020).

Pharmacological Characterization

  • The pharmacological characterization of novel antagonists selective for NR2A- over NR2B-containing NMDA receptors, based on the structural modification of indole acetamides, reveals the compound's potential in neurological research. These antagonists might help elucidate the role of NR2A subunits in physiological and pathological conditions, indicating the importance of structural analogs in drug development (Bettini et al., 2010).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems. This could include its targets in the body, the changes it induces in cells or tissues, and its overall effects on the organism .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, environmental impact, and precautions that should be taken when handling it .

Future Directions

This could involve a discussion of potential future research directions, such as new reactions that could be explored, applications that could be developed, or studies that could be done to learn more about its biological effects .

Properties

IUPAC Name

N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-21-11-18(15-6-2-3-8-17(15)21)23-12-19(22)20-16-10-9-13-5-4-7-14(13)16/h2-3,6,8,11,13-14,16H,4-5,7,9-10,12H2,1H3,(H,20,22)/t13-,14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAMAHGVJHOUTH-DZKIICNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCC4C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)N[C@H]3CC[C@H]4[C@@H]3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.